2-Iodo-4-nitroaniline
Overview
Description
Synthesis Analysis
The synthesis of 2-iodo-4-nitroaniline and its isomers involves complex interplays of hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking interactions, which significantly influence their crystalline structures and properties. Garden et al. (2002) explored these interactions in iodo-nitroanilines, revealing the formation of chains and three-dimensional frameworks supported by these interactions in different isomers (Garden et al., 2002).
Molecular Structure Analysis
Kelly et al. (2010) provided a comprehensive structural characterization of three crystal polymorphs of 2-iodo-4-nitroaniline, showcasing the diversity in crystalline forms (triclinic, orthorhombic, and a new monoclinic form) and highlighting solvent-mediated transformations between these forms (Kelly et al., 2010).
Chemical Reactions and Properties
Research by Ács et al. (2006) on the palladium-catalysed carbonylation of 4-substituted 2-iodoaniline derivatives provides insights into the chemical reactions involving 2-iodo-4-nitroaniline. This study illustrates the bifunctional nature of 2-iodoaniline derivatives in synthesizing various compounds through carbonylation, demonstrating the compound's versatility in organic synthesis (Ács et al., 2006).
Physical Properties Analysis
The physical properties of 2-iodo-4-nitroaniline are closely related to its molecular and crystal structure. The polymorphic forms of this compound exhibit distinct physical characteristics, such as solubility and melting points, which are influenced by the specific intermolecular interactions present in each form. The study by Kelly et al. (2010) on the crystal polymorphs and transformations provides valuable data on these physical properties, correlating them with structural aspects (Kelly et al., 2010).
Scientific Research Applications
-
Synthesis of 2-iodo-4-nitrobenzonitrile
- Scientific Field: Organic Chemistry
- Application Summary: 2-Iodo-4-nitroaniline is used as a starting material to synthesize 2-iodo-4-nitrobenzonitrile .
- Method of Application: The process involves the reaction of 2-iodo-4-nitroaniline with sodium nitrite to form a diazonium salt, which then reacts with a mixture of CuCN/KCN .
- Results: The outcome of this reaction is the formation of 2-iodo-4-nitrobenzonitrile .
-
Synthesis of 2-iodo-p-phenylenediamine
- Scientific Field: Organic Chemistry
- Application Summary: 2-Iodo-4-nitroaniline can be used to synthesize 2-iodo-p-phenylenediamine .
- Method of Application: This is achieved by reacting 2-iodo-4-nitroaniline with tin(II) dihydrate in concentrated HCl .
- Results: The reaction results in the formation of 2-iodo-p-phenylenediamine .
-
Selective Growth of a Less Stable Polymorph
- Scientific Field: Material Science
- Application Summary: 2-Iodo-4-nitroaniline has been used in the selective growth of a less stable polymorph of itself on a self-assembled monolayer template .
- Method of Application: Orthorhombic and triclinic crystals of 2-iodo-4-nitroaniline grow concomitantly from supersaturated ethanol solutions, but the less stable orthorhombic phase can be selectively grown on 3’-X-4-mercaptobiphenyl (X = NO2, I) self-assembled monolayer templates .
- Results: The result is the selective growth of the less stable orthorhombic phase of 2-iodo-4-nitroaniline .
-
Synthesis of Dyes
- Scientific Field: Dye Chemistry
- Application Summary: Nitroanilines, including 2-Iodo-4-nitroaniline, are often used in the synthesis of dyes .
- Method of Application: The specific method of application can vary widely depending on the type of dye being synthesized .
- Results: The result is a variety of different dyes, each with unique color properties .
-
Antioxidant Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: Nitroanilines can be used in the synthesis of antioxidants .
- Method of Application: The specific method of application can vary depending on the type of antioxidant being synthesized .
- Results: The result is a variety of different antioxidants, each with unique properties .
-
Gas Gum Inhibitor and Corrosion Inhibitor
- Scientific Field: Industrial Chemistry
- Application Summary: Nitroanilines can be used to make a gas gum inhibitor and a corrosion inhibitor .
- Method of Application: The specific method of application can vary depending on the specific type of inhibitor being synthesized .
- Results: The result is a variety of different inhibitors, each with unique properties .
-
Synthesis of 2-Iodo-4-nitrobenzonitrile
- Scientific Field: Organic Chemistry
- Application Summary: 2-Iodo-4-nitroaniline can be used to synthesize 2-iodo-4-nitrobenzonitrile .
- Method of Application: The process involves the reaction of 2-iodo-4-nitroaniline with sodium nitrite to form a diazonium salt, which then reacts with a mixture of CuCN/KCN .
- Results: The outcome of this reaction is the formation of 2-iodo-4-nitrobenzonitrile .
-
Synthesis of 2-Iodo-p-phenylenediamine
- Scientific Field: Organic Chemistry
- Application Summary: 2-Iodo-4-nitroaniline can be used to synthesize 2-iodo-p-phenylenediamine .
- Method of Application: This is achieved by reacting 2-iodo-4-nitroaniline with tin(II) dihydrate in concentrated HCl .
- Results: The reaction results in the formation of 2-iodo-p-phenylenediamine .
-
Selective Growth of a Less Stable Polymorph
- Scientific Field: Material Science
- Application Summary: 2-Iodo-4-nitroaniline has been used in the selective growth of a less stable polymorph of itself on a self-assembled monolayer template .
- Method of Application: Orthorhombic and triclinic crystals of 2-iodo-4-nitroaniline grow concomitantly from supersaturated ethanol solutions, but the less stable orthorhombic phase can be selectively grown on 3’-X-4-mercaptobiphenyl (X = NO2, I) self-assembled monolayer templates .
- Results: The result is the selective growth of the less stable orthorhombic phase of 2-iodo-4-nitroaniline .
Safety And Hazards
2-Iodo-4-nitroaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust and contact with skin and eyes .
Relevant Papers
- “Selective growth of a less stable polymorph of 2-iodo-4-nitroaniline on a self-assembled monolayer template” discusses the growth of orthorhombic and triclinic crystals of 2-iodo-4-nitroaniline from supersaturated ethanol solutions .
- “Crystal polymorphs and transformations of 2-iodo-4-nitroaniline” provides a full crystal structural characterization of three crystal polymorphs of 2-iodo-4-nitroaniline: the triclinic, orthorhombic, and a new monoclinic form .
properties
IUPAC Name |
2-iodo-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLSEMNGXKAZBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278682 | |
Record name | 2-Iodo-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-4-nitroaniline | |
CAS RN |
6293-83-0 | |
Record name | 6293-83-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42977 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6293-83-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Iodo-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodo-4-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.